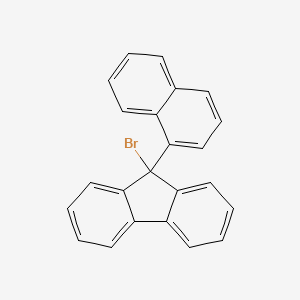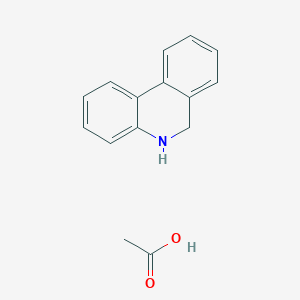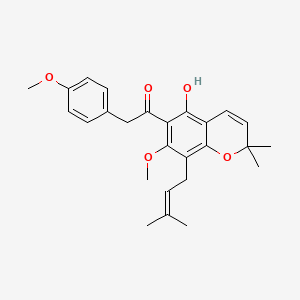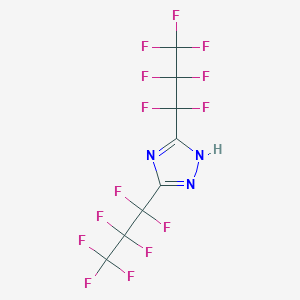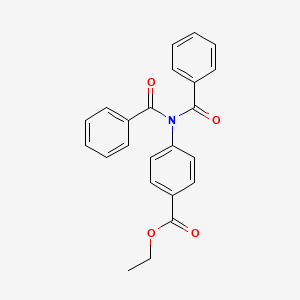
(E)-(4-Nitrophenyl)diazene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(4-Nitrophenyl)diazene-1-carbonitrile is a chemical compound known for its distinctive structure and properties It features a diazene group (N=N) bonded to a 4-nitrophenyl group and a carbonitrile group (C≡N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-Nitrophenyl)diazene-1-carbonitrile typically involves the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with a suitable nitrile source, such as copper(I) cyanide, to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the (E)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(4-Nitrophenyl)diazene-1-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The diazene group can participate in substitution reactions, where the nitrogen atoms are replaced by other groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-aminophenyl diazene-1-carbonitrile.
Substitution: Various substituted diazene derivatives depending on the nucleophile used.
Oxidation: Oxidized nitro derivatives or other higher oxidation state compounds.
Applications De Recherche Scientifique
(E)-(4-Nitrophenyl)diazene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-(4-Nitrophenyl)diazene-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diazene group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-(4-Nitrophenyl)diazene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
(E)-(4-Nitrophenyl)diazene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
(E)-(4-Nitrophenyl)diazene-1-methanol: Features a methanol group instead of a carbonitrile group.
Uniqueness
(E)-(4-Nitrophenyl)diazene-1-carbonitrile is unique due to its combination of a diazene group with a nitro group and a carbonitrile group
Propriétés
Numéro CAS |
829-78-7 |
|---|---|
Formule moléculaire |
C7H4N4O2 |
Poids moléculaire |
176.13 g/mol |
Nom IUPAC |
(4-nitrophenyl)iminocyanamide |
InChI |
InChI=1S/C7H4N4O2/c8-5-9-10-6-1-3-7(4-2-6)11(12)13/h1-4H |
Clé InChI |
VFBDYNJVPQXSIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)

